molecular formula C8H11N3O2 B11763294 7-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

7-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B11763294
M. Wt: 181.19 g/mol
InChI Key: LCLPGGGYUBOBKJ-UHFFFAOYSA-N
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Description

7-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features an imidazo[1,2-a]pyridine core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Reduction: The resulting imidazo[1,2-a]pyridine intermediate is then subjected to reduction reactions to introduce the tetrahydro functionality.

    Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness. Common techniques include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: The use of catalysts can enhance reaction rates and selectivity, making the process more economical.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives with different oxidation states.

    Reduction: Reduction reactions can further modify the tetrahydro functionality or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups at various positions on the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

7-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Catalysis: It can serve as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 7-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid: Lacks the amino group at the 7-position, which may affect its biological activity and chemical reactivity.

    6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid: Contains a trifluoromethyl group, which can significantly alter its electronic properties and interactions with biological targets.

Uniqueness

7-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both the amino and carboxylic acid functional groups, which provide a versatile platform for further chemical modifications and enhance its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

7-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h4-5H,1-3,9H2,(H,12,13)

InChI Key

LCLPGGGYUBOBKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(N=C2CC1N)C(=O)O

Origin of Product

United States

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